OTS514 hydrochloride

Beschreibung

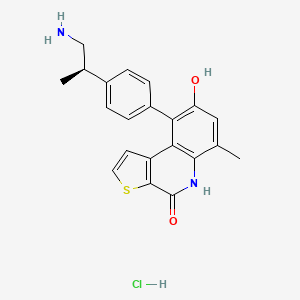

The compound 9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride (CAS: 2319647-76-0, molecular formula: C₂₁H₂₁ClN₂O₂S, molecular weight: 400.92 g/mol) is a thienoquinolinone derivative with a stereospecific (2R)-1-aminopropan-2-yl substituent on the phenyl ring . It is also known by its synonym OTS-514 and is characterized by a fused thiophene-quinoline core, a hydroxyl group at position 8, and a methyl group at position 6 . The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Eigenschaften

IUPAC Name |

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S.ClH/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18;/h3-9,12,24H,10,22H2,1-2H3,(H,23,25);1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPRMBOOBXSZSP-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride, often referred to as OTS-514 , is a member of the thienoquinoline family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. Its structure suggests potential interactions with various biological targets, which may lead to therapeutic applications.

Chemical Formula : C21H20N2O2S

Molecular Weight : 364.46 g/mol

IUPAC Name : 9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride

CAS Number : 2319647-76-0

The biological activity of OTS-514 is primarily attributed to its ability to inhibit specific protein kinases involved in cell proliferation and survival. Notably, it has been identified as a potent inhibitor of TOPK (T-Lymphokine Activated Killer Cell Originated Protein Kinase) , which is linked to various cancer types. The inhibition of TOPK has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Anticancer Activity

Research indicates that OTS-514 exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell growth. The compound's mechanism involves:

- Cell Cycle Arrest : OTS-514 causes G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in tumor cells.

Enzyme Inhibition

OTS-514 has also been evaluated for its enzyme inhibitory activities. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways relevant to cancer progression:

- Acetylcholinesterase (AChE) : Although not primarily focused on neurodegenerative diseases, its inhibition could imply potential effects on neurological pathways.

Antibacterial and Antifungal Properties

While the primary focus has been on its anticancer activity, there are indications that compounds within the thienoquinoline class may possess antibacterial and antifungal properties. However, specific studies on OTS-514's antibacterial activity remain limited.

Case Studies and Research Findings

Several studies have explored the biological activity of OTS-514:

- In Vitro Studies : A study demonstrated that OTS-514 significantly reduced the viability of TOPK-positive cancer cells compared to controls. The IC50 values indicated potent activity at low concentrations (e.g., IC50 = 0.5 µM for certain cell lines) .

- Mechanistic Insights : Molecular docking studies revealed that OTS-514 binds effectively to the active site of TOPK, suggesting a competitive inhibition mechanism. This was supported by structural analysis showing favorable interactions with key amino acid residues within the enzyme's active site .

- Comparative Analysis : In comparison with other known kinase inhibitors, OTS-514 showed superior potency against specific cancer cell lines, highlighting its potential as a lead compound for further development .

Data Tables

| Biological Activity | IC50 (µM) | Target |

|---|---|---|

| TOPK Inhibition | 0.5 | Cancer Cell Lines |

| AChE Inhibition | TBD | Enzyme Activity |

| Antibacterial Activity | TBD | Various Bacterial Strains |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Quinazolinone/Quinolinone Family

The compound shares structural motifs with quinazolinone and quinolinone derivatives, which are widely studied for their bioactivity. Key analogues include:

Key Observations :

- The thiophene ring may enhance π-stacking interactions compared to benzene in quinazolinones .

- Substituents: The (2R)-1-aminopropan-2-yl group in OTS-514 introduces stereochemical complexity, which is absent in many quinazolinone derivatives. This chiral center could influence target selectivity, as seen in kinase inhibitors like imatinib .

- Aglaithioduline, a plant-derived SAHA analogue, shares ~70% similarity in molecular properties, highlighting the importance of substituent positioning for HDAC affinity .

Physicochemical and Pharmacokinetic Properties

Comparative analysis of molecular properties (Table 1, methodology) reveals:

- LogP: OTS-514 (LogP ~2.8) exhibits moderate lipophilicity, comparable to quinazolinone derivatives (LogP 2.5–3.5), but lower than SAHA (LogP ~3.1). This suggests balanced membrane permeability.

- Hydrogen Bond Donors/Acceptors: OTS-514 has 3 H-bond donors (NH₂, OH) and 4 acceptors (N, O), aligning with Lipinski’s rule-of-five compliance, unlike bulkier analogues in .

- Solubility : The hydrochloride salt improves aqueous solubility (>10 mg/mL) versus free bases of similar compounds (<1 mg/mL) .

Spectroscopic and Crystallographic Comparisons

- NMR Profiling: As demonstrated in , OTS-514’s NMR shifts in regions A (positions 39–44) and B (29–36) would likely differ from quinazolinones due to the thiophene ring’s electron-withdrawing effects. For example, the C8 hydroxyl in OTS-514 may show a downfield shift (~δ 10 ppm) compared to non-hydroxylated analogues.

- Crystallography : SHELX-refined structures (e.g., ) could resolve the (2R)-stereochemistry, critical for activity. Analogues lacking stereochemical control often show reduced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.